Tianeptine Metabolite MC5 Methyl Ester
CAS No.: 1159977-59-9
Cat. No.: VC0029072
Molecular Formula: C20H23ClN2O4S
Molecular Weight: 422.924
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159977-59-9 |
|---|---|
| Molecular Formula | C20H23ClN2O4S |
| Molecular Weight | 422.924 |
| IUPAC Name | methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate |
| Standard InChI | InChI=1S/C20H23ClN2O4S/c1-23-17-8-4-3-7-15(17)20(22-12-6-5-9-19(24)27-2)16-11-10-14(21)13-18(16)28(23,25)26/h3-4,7-8,10-11,13,20,22H,5-6,9,12H2,1-2H3 |
| Standard InChI Key | LMFWHCAIQATTKM-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Identification
Tianeptine Metabolite MC5 Methyl Ester is formally identified as methyl 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c] benzothiazepin-11-yl)amino]pentanoate . This compound is registered in chemical databases with the CID 46783086 and possesses several synonyms including the CAS number 1159977-59-9 . The compound represents an esterified form of the MC5 metabolite, which is one of the primary metabolites produced during tianeptine metabolism.
Structural Characteristics
The molecular formula of Tianeptine Metabolite MC5 Methyl Ester is C20H23ClN2O4S with a calculated molecular weight of 422.9 g/mol . The structure contains a tricyclic system with a dibenzothiazepine core that includes a chlorine substituent and a methyl group. The compound features an amino group that connects to a pentanoate chain terminated by a methyl ester group. This complex structure contributes to its specific pharmacological properties and metabolic pathway.
Physical Properties
Although comprehensive physical property data is limited in the available literature, the compound's molecular structure suggests moderate lipophilicity, which would influence its distribution in biological systems. As an esterified derivative, it likely possesses different solubility characteristics compared to its parent compound tianeptine or the non-esterified MC5 metabolite.
Pharmacokinetic Profile
Absorption and Distribution Characteristics
Studies investigating the pharmacokinetics of tianeptine and its metabolites have revealed important insights into the distribution pattern of these compounds. Following administration of tianeptine, both the parent compound and its MC5 metabolite appear rapidly in plasma, with tianeptine reaching peak concentration at approximately 5 minutes and MC5 at 15 minutes post-administration . Both compounds have been observed to penetrate brain tissue, although at concentrations lower than those found in plasma . Additionally, a very low penetration into erythrocytes has been documented for both tianeptine and MC5 .
Elimination Parameters
One of the most distinctive pharmacokinetic aspects of MC5 compared to tianeptine is its significantly longer elimination half-life. Research has demonstrated that the mean elimination half-lives of tianeptine and MC5 metabolite are 1.16 and 7.53 hours, respectively . This extended elimination profile of MC5 suggests potential for prolonged pharmacological activity compared to the parent compound.
The following table summarizes key pharmacokinetic parameters for tianeptine and its MC5 metabolite:
| Parameter | Tianeptine | MC5 Metabolite |
|---|---|---|
| Elimination half-life | 1.16 hours | 7.53 hours |
| Peak plasma concentration time | ~5 minutes | ~15 minutes |
| Volume of distribution (steady state) | 2.03 L/kg | Not fully determined |
| Systemic clearance | 1.84 L/h/kg | Not fully determined |
Metabolic Fate and Excretion
Research using isolated rat liver perfusion studies has indicated that the hepatic clearance of tianeptine approximates the perfusate flow rate, despite the relatively low metabolic ratio of MC5 . Mass spectrometric analysis has revealed that both tianeptine and MC5 metabolite undergo elimination via bile excretion as glucuronide and glutamine conjugates . This provides valuable insights into the biotransformation pathways and elimination routes of these compounds.
Analytical Characterization
Mass Spectrometric Properties
Mass spectrometry serves as a critical analytical technique for identifying and quantifying tianeptine and its metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) methods have been developed for the detection of these compounds. The characteristic ion transitions (precursor ion m/z → product ion m/z) reported for tianeptine and MC5 are 437 → 292 and 437 → 228 for tianeptine, and 409 → 292 and 409 → 228 for MC5 . These specific fragmentation patterns enable precise identification and quantification of these compounds in biological matrices.
Chromatographic Separation
Effective chromatographic separation of tianeptine and MC5 metabolite is essential for accurate analysis, particularly given their structural similarity. Research has demonstrated that an Aquasil C18 (3 × 100 mm, 5 μm) analytical column provides optimal retention and baseline separation of these compounds . This separation is particularly important to prevent potential peak area contribution between tianeptine and MC5, as both analytes produce a common abundant product ion at 292 m/z .
Pharmacological Activity
Comparison with Parent Compound
Research Applications
Pharmacokinetic Modeling
The MC5 Methyl Ester serves as an important compound in pharmacokinetic studies designed to better understand tianeptine's metabolism and distribution. Researchers have developed pharmacokinetic models incorporating both tianeptine and MC5 metabolite to facilitate appropriate dosage selection for prospective pharmacological experiments . These models account for different routes of administration and provide valuable insights into the complex pharmacokinetic relationship between the parent drug and its active metabolite.
Analytical Standards and Method Development
Research Limitations and Future Directions
Future Research Opportunities
Future research directions should focus on elucidating the precise mechanism of action of MC5 Methyl Ester, particularly its potential interaction with μ-opioid receptors and other neuroreceptor systems. Additionally, investigating the potential therapeutic applications of MC5 or its derivatives independent of tianeptine could yield valuable insights. Developing improved analytical methods for detecting and quantifying these compounds in various biological matrices would also facilitate more comprehensive pharmacokinetic and pharmacodynamic studies.
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